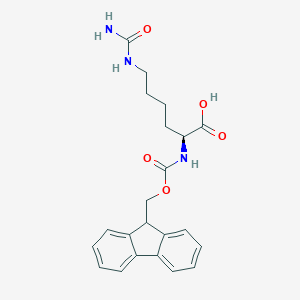

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid (CAS: 201485-17-8) is a protected amino acid derivative widely used in peptide synthesis and biochemical research. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group at the α-amino position and a ureido moiety at the sixth carbon of the hexanoic acid backbone. This structure mimics citrulline, a non-canonical amino acid involved in post-translational modifications (e.g., citrullination in proteins like histones) . The Fmoc group facilitates solid-phase peptide synthesis (SPPS) by enabling temporary protection of the amino group, while the ureido side chain contributes to hydrogen bonding and solubility in aqueous environments .

Properties

IUPAC Name |

(2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZUCXPETVPQIB-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427177 | |

| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201485-17-8 | |

| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Fmoc-HoCit-OH, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid, is primarily used in the field of peptide synthesis. The primary target of this compound is the amino group of an amino acid, which it protects during the synthesis process.

Mode of Action

The Fmoc group in Fmoc-HoCit-OH acts as a protecting group for amines during peptide synthesis. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This protection allows for the selective activation of the carboxyl group of an amino acid, enabling the formation of peptide bonds without unwanted side reactions.

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amino group during the coupling reaction, preventing it from reacting with the activated carboxyl group of another amino acid. After the coupling reaction, the Fmoc group is removed, typically using a base like piperidine, revealing the free amino group for the next round of coupling.

Pharmacokinetics

The stability of the fmoc group under various conditions is crucial for its role in peptide synthesis.

Result of Action

The primary result of Fmoc-HoCit-OH’s action is the successful synthesis of peptides. By protecting the amino group during the coupling reaction, it allows for the selective formation of peptide bonds, leading to the creation of peptides of varying lengths and sequences.

Action Environment

The action of Fmoc-HoCit-OH is influenced by several environmental factors. The stability of the Fmoc group is crucial, and it is stable under acidic conditions but can be removed under basic conditions. The temperature and solvent used can also impact the efficiency of the coupling and deprotection reactions.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid, commonly referred to as Fmoc-L-citrulline, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential applications in peptide synthesis. This article explores the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₂₁H₂₃N₃O₅, with a molecular weight of 397.4 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group which is crucial for its role in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃N₃O₅ |

| Molecular Weight | 397.4 g/mol |

| CAS Number | 133174-15-9 |

| Appearance | White to off-white powder |

| Purity | ≥98% (HPLC) |

This compound acts primarily as a building block in the synthesis of peptides. Its mechanism of action is closely related to the specific peptides it forms, which can exhibit various biological activities depending on their sequences and structures. The Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of complex structures that can interact with biological targets.

Pharmacological Implications

Research has indicated that compounds similar to this compound often demonstrate significant pharmacological activities, including:

- Antimicrobial Properties : Peptides synthesized using this compound have shown efficacy against various bacterial strains.

- Antitumor Activity : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : Certain peptides may act as inhibitors for enzymes involved in disease pathways.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of peptides synthesized from Fmoc-protected amino acids, including this compound). Results indicated that these peptides were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Antitumor Effects : Another research project focused on evaluating the cytotoxicity of peptide constructs derived from this compound against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The findings revealed dose-dependent inhibition of cell proliferation, suggesting that these peptides could be further developed as therapeutic agents.

- Enzyme Inhibition Studies : A recent investigation into enzyme inhibitors highlighted the potential of Fmoc-protected peptides in modulating enzyme activity related to metabolic disorders. The study reported promising results in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in diabetes management.

Scientific Research Applications

Peptide Synthesis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid is primarily utilized in peptide synthesis due to its protective group properties. The fluorenylmethoxycarbonyl (Fmoc) group is widely used to protect amino groups during peptide chain elongation. This compound serves as a building block for synthesizing complex peptides that can be used in therapeutic applications.

Key Features :

- Fmoc Protection : The Fmoc group can be easily removed under mild basic conditions, allowing for the selective deprotection of amino acids during synthesis.

- Diversity in Peptide Libraries : Its incorporation into peptide libraries facilitates the exploration of structure-function relationships in drug discovery.

Drug Development

The compound has potential applications in drug development, particularly in designing inhibitors or modulators of biological pathways. Its structural features allow it to interact with various biological targets, making it a candidate for developing novel therapeutics.

Case Studies :

- Anticancer Agents : Research has indicated that peptides synthesized using this compound exhibit anticancer properties by targeting specific cancer cell receptors.

- Antimicrobial Peptides : Studies have shown that modifications of peptides containing this compound can enhance antimicrobial activity, making it relevant in the fight against resistant bacterial strains.

Biochemical Probes

This compound can function as a biochemical probe to study protein interactions and cellular processes. By attaching this compound to biomolecules, researchers can track interactions and dynamics within cells.

Applications in Research :

- Fluorescent Labeling : The fluorenyl group can be utilized for fluorescent labeling of peptides, aiding in visualization during microscopy studies.

- Targeted Delivery Systems : Its ability to form conjugates with various biomolecules allows for the development of targeted delivery systems for drugs or imaging agents.

Comparative Analysis Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block with Fmoc protection | Facilitates complex peptide synthesis |

| Drug Development | Potential for designing inhibitors/modulators | Targeting specific biological pathways |

| Biochemical Probes | Functions as a probe for studying protein interactions | Enables tracking and visualization |

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Functional Group Comparison

Ureido Group (Target Compound) :

- The ureido group (-NH-C(=O)-NH₂) enhances solubility in polar solvents and participates in hydrogen bonding, critical for mimicking citrulline in autoimmune disease research (e.g., rheumatoid arthritis) .

- Applications: Synthesis of citrullinated peptides for studying protein arginine deiminase (PAD) enzymes .

Phosphoryloxy Group (Compound 2): The phosphoryloxy group (-OPO₃H₂) mimics phosphate esters, enabling studies on nucleotide analogs or kinase substrates. Its non-hydrolyzable nature (due to stable P-O bonds) makes it suitable for structural analysis .

Azido Group (Fmoc-Lys(N₃)-OH) :

- The azido (-N₃) moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. This compound is used to introduce clickable handles into peptides for fluorescent tagging or drug delivery systems .

D-Enantiomer (R Configuration) :

- The D-enantiomer (CAS: 201485-38-3) resists proteolytic degradation, making it valuable for developing stable peptide therapeutics or studying chiral recognition in enzymes .

Methyl Group (Compound 18) :

- The hydrophobic methyl substituent reduces solubility in water but increases lipid membrane permeability. It is used to probe steric effects in peptide-receptor interactions .

(4-Methoxyphenyl)diphenylmethyl Group (Compounds 5, 6) :

Stability and Reactivity

- Ureido vs. Azido : The ureido group is stable under basic SPPS conditions but may undergo hydrolysis under strong acidic cleavage. In contrast, the azido group is inert to most peptide synthesis conditions but requires careful handling due to explosion risks .

- Phosphoryloxy vs. Methyl: The phosphoryloxy group introduces polarity and negative charge, impacting peptide solubility and electrostatic interactions. The methyl group, being non-polar, favors hydrophobic environments .

Preparation Methods

Solution-Phase Synthesis

Solution-phase synthesis remains a cornerstone for preparing Fmoc-HoCit-OH, particularly for laboratory-scale production. The process typically involves sequential protection, coupling, and deprotection steps.

Fmoc Protection of the Amino Group

The fluorenylmethoxycarbonyl (Fmoc) group is introduced via reaction with Fmoc-Osu (N-hydroxysuccinimide ester) or Fmoc-Cl (chloride) in ethanol or dimethylformamide (DMF). A patent by CN110078644B demonstrates that dissolving 330 g of intermediate in ethanol, followed by dropwise addition of 30% NaOH and Fmoc-Osu, achieves a 51.9% yield after recrystallization. The Fmoc group’s stability under acidic conditions and selective removal under basic environments (e.g., piperidine) make it ideal for orthogonal protection strategies.

Ureido Group Formation

The ureido moiety is introduced via reaction of the ε-amino group of lysine with cyanate or through urea-forming reagents. This step requires precise pH control (8–9) to avoid side reactions, often maintained using sodium bicarbonate.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is preferred for integrating Fmoc-HoCit-OH into peptide chains. The Nowick Laboratory protocol outlines the use of 2-chlorotrityl chloride resin or rink amide resin, with HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent in 20% collidine/DMF.

| Parameter | Value |

|---|---|

| Resin Loading Capacity | 0.5–1.2 mmol/g |

| Coupling Time | 30–60 minutes |

| Deprotection Agent | 20% Piperidine in DMF |

This method ensures high coupling efficiency (>98%) and minimizes racemization, critical for maintaining the (S)-configuration.

Reaction Optimization

Solvent Systems

Ethanol and DMF are the most effective solvents for Fmoc-HoCit-OH synthesis. Ethanol facilitates recrystallization, while DMF enhances reagent solubility during SPPS.

Temperature and pH Control

-

Temperature : Reflux conditions (70–80°C) are used for Fmoc group introduction, while room temperature is sufficient for coupling reactions.

-

pH : Maintaining pH 8–9 during ureido formation prevents side reactions, achieved using sodium bicarbonate or collidine.

Purification and Characterization

Recrystallization

Crude Fmoc-HoCit-OH is purified via recrystallization from ethyl acetate, yielding 51–53% pure product.

| Purification Step | Conditions |

|---|---|

| Solvent | Ethyl acetate |

| Temperature | 4°C (crystallization) |

| Purity Post-Purification | ≥98% (HPLC) |

Chromatographic Methods

Reverse-phase HPLC with C18 columns and a water-acetonitrile gradient (0.1% TFA) is standard for analytical validation.

Case Studies and Industrial Applications

Large-Scale Synthesis

The CN110078644B patent details a 3000 L reactor process:

SPPS Integration

In SPPS, Fmoc-HoCit-OH is coupled using HCTU and collidine, with >98% efficiency. Deprotection with piperidine ensures minimal side-chain interference.

Challenges and Mitigation Strategies

Q & A

Basic Questions

Q. What are the critical steps in synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid using Fmoc chemistry?

- Methodology : The synthesis typically involves Fmoc-based solid-phase peptide synthesis (SPPS). Key steps include:

- Resin pre-treatment : Use of NovaSyn TGR resin for anchoring the first amino acid ( ).

- Coupling reactions : Activation of Fmoc-protected amino acids with reagents like TBTU or HBTU in the presence of DIPEA ( ).

- Ureido group introduction : Selective modification of lysine side chains using urea-forming agents under anhydrous conditions ( ).

- Deprotection : Removal of the Fmoc group with 20% piperidine in DMF, followed by cleavage from the resin using TFA cocktails ( ).

Q. How does the Fmoc protecting group influence the stability and reactivity of this compound during peptide synthesis?

- Role of Fmoc : The Fmoc group provides orthogonal protection for the α-amino group, enabling sequential coupling in SPPS. It is base-labile (removed by piperidine), allowing retention of acid-labile side-chain protections (e.g., tert-butyl) ( ).

- Stability considerations : Fmoc derivatives are sensitive to prolonged exposure to light and moisture, necessitating storage at -15°C under inert gas ( ).

Q. What safety precautions are required when handling this compound?

- Hazards : Acute toxicity (H302), skin irritation (H315), and eye irritation (H319) are reported ( ).

- Mitigation :

- Use PPE: Nitrile gloves, safety goggles, and lab coats ( ).

- Work in a fume hood with adequate ventilation ( ).

- Store in airtight containers at -15°C, protected from light ( ).

Q. What purification methods are effective for isolating this compound?

- Chromatography : Reverse-phase HPLC with C18 columns using acetonitrile/water gradients ( ).

- Crystallization : Ethanol/water mixtures for recrystallization to achieve >99% purity ( ).

Q. How can researchers confirm the structural integrity of synthesized batches?

- Analytical techniques :

- Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation ( ).

- NMR : H and C NMR to verify backbone and side-chain resonances ( ).

- HPLC : Retention time matching against a reference standard ( ).

Advanced Research Questions

Q. How can orthogonal protection strategies be optimized for synthesizing peptides containing multiple this compound residues?

- Strategy : Use tert-butyl (Boc) or allyloxycarbonyl (Alloc) groups for side-chain protection, allowing selective deprotection without affecting Fmoc ( ).

- Case study : In p53-derived peptides, Boc-protected ureido groups enabled selective modification while maintaining Fmoc stability ( ).

Q. What structural-activity relationships (SAR) have been identified for ureido-functionalized amino acids in peptide-based therapeutics?

- Key findings :

- Ureido groups enhance hydrogen-bonding interactions with target proteins (e.g., Mdm2/Mdm4), improving binding affinity ( ).

- Substituents on the ureido nitrogen influence solubility; bulky groups (e.g., tert-butyl) reduce aggregation ( ).

Q. How is this compound integrated into complex peptide sequences with post-translational modifications (PTMs)?

- Applications :

- Glycosylation : Coupling with glycosylated Asn building blocks using click chemistry ( ).

- Lipidation : Incorporation into fatty acid-conjugated peptides via thioester intermediates ( ).

- Challenges : Compatibility with SPPS conditions requires low-temperature coupling (<4°C) to prevent side reactions ().

Q. How can researchers resolve contradictions in NMR and mass spectrometry data for this compound?

- Troubleshooting :

- NMR discrepancies : Verify solvent purity (deuterated DMF can cause shifts) and use N-labeled analogs for urea resonance assignment ( ).

- MS anomalies : Check for adduct formation (e.g., sodium or potassium) and use high-resolution MS to distinguish isotopic patterns ( ).

Q. What novel derivatives of this compound have been designed for targeted drug delivery?

- Design examples :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.